2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile
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Overview
Description
2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile is a chemical compound with the molecular formula C9H6BrNO. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The choice of catalysts, solvents, and reaction conditions can be optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): Used as a radical initiator.
Carbon Tetrachloride: Common solvent for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially disrupting their normal function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine.
2-(Methylthio)benzo[d]oxazole: Contains a methylthio group instead of a bromomethyl group.
2-(Hydroxymethyl)benzo[d]oxazole: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H7BrN2O |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-1,3-benzoxazol-5-yl]acetonitrile |
InChI |
InChI=1S/C10H7BrN2O/c11-6-10-13-8-5-7(3-4-12)1-2-9(8)14-10/h1-2,5H,3,6H2 |
InChI Key |
DDQMTKZILWYPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)N=C(O2)CBr |
Origin of Product |
United States |
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